2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-22-11-8-6-10(7-9-11)18-19-14-15(20)12-4-2-3-5-13(12)16(21)17(14)23-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDJJQFPFEFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 4 Methoxyphenyl Naphtho 2,3 D Oxazole 4,9 Dione
Precursor Selection and Design Considerations
The design of synthetic routes for 2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione is fundamentally based on the strategic selection of precursors that will form the core naphtho-oxazole structure. Two primary approaches have been established, each utilizing different starting materials to construct the heterocyclic system.
A common and direct method involves the condensation of a 2-hydroxynaphthoquinone with an appropriate aniline (B41778) derivative. Specifically, for the target compound, this involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with 4-methoxyaniline. This approach is conceptually straightforward, as it brings together the two key fragments of the final molecule in a single cyclization step. The 2-hydroxy-1,4-naphthoquinone provides the naphthoquinone backbone and the oxygen atom for the oxazole (B20620) ring, while 4-methoxyaniline supplies the nitrogen atom and the pendant 4-methoxyphenyl (B3050149) group.
An alternative and versatile strategy employs a one-pot reaction starting from a halogenated aminonaphthoquinone. This method has been successfully used for the synthesis of a range of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives. The key precursors in this route are 2-amino-3-bromo-1,4-naphthoquinone and a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride for the synthesis of the title compound. nih.gov This pathway builds the oxazole ring by first forming an amide linkage, which then undergoes an intramolecular cyclization. The design consideration here is the reactivity of the starting materials, where the bromo and amino substituents on the naphthoquinone ring are positioned to facilitate the cyclization process.
Cyclization Pathways and Proposed Reaction Mechanisms
The formation of the oxazole ring in the synthesis of this compound is achieved through distinct cyclization pathways, each with a proposed reaction mechanism dependent on the chosen precursors.
In the reaction between 2-hydroxy-1,4-naphthoquinone and 4-methoxyaniline, the cyclization is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions. The proposed mechanism likely begins with the formation of an intermediate Schiff base or an enamine-like species through the condensation of the aniline with one of the carbonyl groups of the naphthoquinone, or by nucleophilic attack of the aniline on the naphthoquinone ring. The phosphorus oxychloride then activates the hydroxyl group on the naphthoquinone, making it a good leaving group. Subsequent intramolecular nucleophilic attack by the nitrogen atom of the aniline moiety onto the carbon bearing the activated hydroxyl group, followed by elimination, leads to the formation of the fused oxazole ring.
For the one-pot synthesis starting from 2-amino-3-bromo-1,4-naphthoquinone and a benzoyl chloride derivative, the reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate. nih.gov This is a standard acylation of the amino group by the benzoyl chloride. The subsequent and crucial step is an in situ intramolecular cyclization of this amido-derivative at elevated temperatures. nih.gov This cyclization is proposed to occur via nucleophilic attack of the amide oxygen onto the carbon atom bearing the bromine, with the subsequent elimination of a bromide ion to form the oxazole ring. This intramolecular cyclization is temperature-dependent, with the formation of the desired oxazole product favored at temperatures above 200°C. nih.gov
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include temperature, reaction time, solvent, and the nature of the catalyst or reagent used.
In the one-pot synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives from 2-amino-3-bromo-1,4-naphthoquinone and various benzoyl chlorides, the reaction is typically carried out by refluxing the mixture at a high temperature for several hours. nih.gov While this method is effective, the average yields are reported to be in the moderate range of around 38%. nih.gov This suggests that there is significant scope for optimization to enhance the yield. The formation of the oxazole ring in this reaction is highly temperature-dependent; at temperatures below 200°C, the reaction tends to stall at the intermediate imido- or amido-substituted derivatives. nih.gov
The purification of the crude product, which is often a brown or yellow solid, is typically achieved by trituration followed by column chromatography on silica (B1680970) gel. nih.gov The choice of solvent for both the reaction and the purification process is critical for achieving a high purity of the final compound.
Below is a data table summarizing the synthesis of various 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives using the one-pot method, highlighting the reaction conditions and yields.
| Precursor 1 | Precursor 2 | Reaction Time (h) | Temperature | Yield (%) |
| 2-amino-3-bromo-1,4-naphthoquinone | benzoyl chloride | 5 | Reflux (High Temp.) | 44.7 |
| 2-amino-3-bromo-1,4-naphthoquinone | 4-chloro-benzoylchloride | 5 | Reflux (High Temp.) | Not specified |
| 2-amino-3-bromo-1,4-naphthoquinone | 3-chloro-benzoylchloride | 5 | Reflux (High Temp.) | Not specified |
| 2-amino-3-bromo-1,4-naphthoquinone | 2-chloro-benzoylchloride | 5 | Reflux (High Temp.) | Not specified |
| 2-amino-3-bromo-1,4-naphthoquinone | 4-fluoro-benzoylchloride | 5 | Reflux (High Temp.) | 39.6 |
Data compiled from Brandy et al. nih.gov
Novel Synthetic Routes and Green Chemistry Approaches
The development of novel and more environmentally friendly synthetic methods for obtaining this compound is an active area of research, drawing inspiration from advancements in the synthesis of related heterocyclic compounds.
One promising green chemistry approach is the use of visible-light-mediated reactions. For the analogous naphtho[2,3-b]furan-4,9-diones, a visible-light-mediated [3+2] cycloaddition reaction has been developed, which proceeds under mild conditions without the need for metal catalysts or harsh reagents. mdpi.com This methodology could potentially be adapted for the synthesis of the target oxazole derivative, offering a more sustainable route.
Another avenue for novel synthesis is the exploration of radical chain processes. A novel series of ethylenic naphth[2,3-d]oxazole-4,9-diones has been synthesized via an S(RN)1 mechanism, starting from 2-chloromethylnaphth[2,3-d]oxazole-4,9-dione. researchgate.net This indicates the potential for radical-based synthetic strategies to introduce diversity into the naphtho-oxazole scaffold.
Furthermore, a novel synthetic route to the naphtho[2,3-d]oxazole core has been developed via a silver(I) acid-mediated oxazole-benzannulation of ortho-alkynylamidoarylketones. figshare.com This method provides access to a variety of substituted naphtho[2,3-d]oxazoles from readily available starting materials. figshare.com
General green synthetic techniques for oxazole formation, such as the use of microwave irradiation and ionic liquids, have also been reported. ijpsonline.com These methods often lead to shorter reaction times, higher yields, and easier product isolation. The application of these techniques to the synthesis of this compound could offer significant advantages over traditional heating methods.
Scalability Aspects for Preparative Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and considerations. While detailed industrial production methods for this specific compound are not extensively documented in the public domain, general principles of process chemistry can be applied.
A key aspect of scalability is the optimization of reaction conditions to maximize yield and minimize waste. This includes fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading. For the one-pot synthesis from 2-amino-3-bromo-1,4-naphthoquinone, the high reaction temperatures required could pose a challenge in large reactors, necessitating specialized equipment for efficient heat transfer and control.
The choice of reagents and solvents is also critical for a scalable process. The use of hazardous or expensive reagents, such as phosphorus oxychloride, may be less desirable for large-scale production due to safety, cost, and environmental concerns. The development of alternative, safer, and more cost-effective reagents would be a significant step towards a viable industrial process.
Purification of the final product is another important consideration. While column chromatography is a common technique in the laboratory, it is often not practical or cost-effective for large-scale production. The development of scalable purification methods, such as recrystallization or precipitation, would be necessary to obtain the desired product with high purity on an industrial scale. The selection of an appropriate solvent system for these purification techniques would be a crucial part of the process development.
Chemical Reactivity and Mechanistic Organic Transformations of 2 4 Methoxyphenyl Naphtho 2,3 D Oxazole 4,9 Dione
Oxidation Reactions and Their Mechanistic Implications
The naphthoquinone core of 2-(4-methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione is susceptible to oxidation, although this reactivity is less commonly exploited than its reduction potential. The fused oxazole (B20620) ring influences the electron distribution of the quinone system, which can direct the regioselectivity of oxidative processes.
Mechanistic studies suggest that oxidation can occur at the electron-deficient carbon positions of the quinone ring, particularly those conjugated with the oxazole system. Strong oxidizing agents can lead to ring-opening or the formation of more highly oxidized species. For instance, photocatalytic pathways involving molecular oxygen and UV irradiation can introduce hydroxyl groups onto the quinone skeleton. These reactions likely proceed through the formation of radical intermediates or reactive oxygen species that attack the electron-deficient centers of the naphthoquinone core.
Reduction Pathways of the Quinone Moiety
The quinone moiety is readily reduced to the corresponding hydroquinone (B1673460) (dihydroxy) derivative. This transformation is a key feature of its chemical and biological activity, as the reduced form can participate in redox cycling. This process involves the transfer of two electrons to the quinone, often in a stepwise manner through a semiquinone radical intermediate.
Common laboratory reducing agents can efficiently achieve this transformation. The resulting hydroquinones are typically more electron-rich and may exhibit different chemical and physical properties compared to the parent quinone. This redox behavior is central to the biological activities of many quinone-containing compounds, which can generate reactive oxygen species and induce oxidative stress within cells. lookchem.com
Electrophilic and Nucleophilic Substitution Reactions
The extended π-system of this compound is generally electron-deficient, making it more susceptible to nucleophilic rather than electrophilic attack. Nucleophilic substitution reactions can provide a direct route to functionalize the core structure.
While data on the title compound is specific, studies on analogous systems, such as naphtho[2,3-d]thiazole-4,9-diones, provide significant insight into potential reactivity. For example, a 2-(methylsulfinyl) group on the thiazole (B1198619) ring acts as an effective leaving group, allowing for nucleophilic substitution by various amines. mdpi.com This strategy yields a range of 2-amino derivatives in moderate to good yields. mdpi.com The reaction proceeds via nucleophilic attack at the C2 position of the heterocyclic ring, followed by the elimination of the methylsulfinyl group. This suggests that a similar strategy could be employed for the oxazole analog, providing a pathway to new derivatives.
Additionally, radical nucleophilic substitution (S_RN_1) mechanisms have been utilized to synthesize derivatives of related naphth[2,3-d]oxazole-4,9-diones, showcasing non-polar pathways for functionalization. researchgate.net
| Nucleophile (Amine) | Product | Yield (%) |
| Benzylamine | 2-(Benzylamino)naphtho[2,3-d]thiazole-4,9-dione | 61 |
| Morpholine | 2-(Morpholino)naphtho[2,3-d]thiazole-4,9-dione | — |
| Thiomorpholine (B91149) | 2-(Thiomorpholino)naphtho[2,3-d]thiazole-4,9-dione | — |
| Piperidine | 2-(Piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | — |
| 4-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | — |
Table 1: Nucleophilic substitution reactions on the analogous 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione scaffold with various amines. mdpi.com Data for some yields were not specified in the source.
Cycloaddition Reactions and Annulation Strategies
The quinone ring in the naphtho[2,3-d]oxazole-4,9-dione framework can participate in cycloaddition reactions, serving as a building block for more complex polycyclic systems. These reactions provide powerful annulation strategies for constructing new fused rings onto the core structure.
A notable example is the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinone (B1674593) (a common precursor) with various alkynes. mdpi.comnih.gov This reaction, which proceeds under environmentally friendly conditions, yields naphtho[2,3-b]furan-4,9-diones with high regioselectivity and good functional group tolerance. mdpi.com The mechanism involves photoexcitation to generate biradical intermediates, which then undergo cyclization and subsequent air oxidation to yield the final product. This approach represents a facile and efficient method for expanding the structural diversity of related scaffolds. nih.gov
| Alkyne Reactant | Product | Yield (%) |
| 2-Ethynyl-6-methoxynaphthalene | 2-(6-Methoxynaphthalen-2-yl)naphtho[2,3-b]furan-4,9-dione | 85 |
| Phenylacetylene | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 82 |
| 4-Propylphenylacetylene | 2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione | 80 |
| 4-tert-Butylphenylacetylene | 2-(4-(tert-Butyl)phenyl)naphtho[2,3-b]furan-4,9-dione | 79 |
| 2-Methoxyphenylacetylene | 2-(2-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione | 72 |
| 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 67 |
| 4-Bromophenylacetylene | 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione | 65 |
Table 2: Scope of the visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinone and various substituted alkynes. mdpi.com
Derivatization Strategies for Structure-Activity Relationship Studies
The derivatization of the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies to optimize its biological properties. Modifications typically target the 2-aryl substituent, as small changes in this region can significantly impact biological activity. nih.govresearchgate.net
One effective strategy involves the synthesis of a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione analogs by refluxing 2-amino-3-bromo-1,4-naphthoquinone with various substituted benzoyl chlorides. nih.govresearchgate.net This one-pot reaction allows for the introduction of different functional groups (e.g., halogens) at the ortho, meta, and para positions of the phenyl ring. nih.gov Subsequent evaluation of these derivatives against cancer cell lines has revealed important SAR insights. For example, in studies against human prostate cancer cells, the position of a chloro substituent on the phenyl ring was found to significantly affect cytotoxicity. The meta-substituted analog, 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione, displayed the highest potency against both androgen-dependent (LNCaP) and androgen-independent (PC3) cell lines. nih.govresearchgate.net
| Compound | R Group | IC₅₀ (μM) on LNCaP Cells | IC₅₀ (μM) on PC3 Cells |
| 8 | H | 0.08 | 0.80 |
| 9 | 4-Cl | 0.07 | 0.10 |
| 10 | 3-Cl | 0.03 | 0.08 |
| 11 | 2-Cl | 0.20 | 0.90 |
| 12 | 4-F | 0.06 | 0.10 |
Table 3: Cytotoxic activities of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives against human prostate cancer cell lines. nih.govresearchgate.net
These SAR studies highlight how systematic derivatization of the core structure can lead to the identification of compounds with enhanced biological activity. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenyl Naphtho 2,3 D Oxazole 4,9 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione, this analysis would reveal distinct signals for the aromatic protons on the naphthoquinone and methoxyphenyl rings, as well as the characteristic singlet for the methoxy (B1213986) group's protons. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the precise assignment of each proton to its position in the molecular structure. However, specific, experimentally determined ¹H NMR data for this compound are not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. This would include signals for the carbonyl carbons of the quinone system, the carbons of the fused oxazole (B20620) ring, the aromatic carbons of both the naphthalene (B1677914) and phenyl moieties, and the methoxy carbon. While the synthesis of related compounds has been reported, the specific chemical shifts for the carbon atoms of the title compound are not documented in the available search results.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments is typically employed.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the three-dimensional structure and conformation of the molecule.
A comprehensive search did not yield any published 2D NMR data for this specific compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the title compound, key vibrational bands would be expected for the C=O stretching of the quinone, the C=N and C-O stretching of the oxazole ring, the C-O-C stretching of the methoxy ether group, and the C=C stretching of the aromatic rings. Although FT-IR analysis has been performed on analogous structures, specific absorption frequencies (in cm⁻¹) for this compound are not reported in the available literature. Similarly, no Raman spectroscopic data could be located.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₈H₁₁NO₄, corresponding to a molecular weight of 305.0688 g/mol . HRMS would confirm this exact mass. Furthermore, analysis of the fragmentation pattern can provide valuable structural information. Despite its importance, specific HRMS data, including the exact measured mass and fragmentation pathways, for this compound are absent from the reviewed sources.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions. A successful crystallographic analysis would yield data such as the crystal system, space group, and unit cell dimensions. A search for a crystal structure of this compound in crystallographic databases and the broader literature did not yield any results.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis
The chromophoric system of this compound is based on an extended π-conjugated system. This system comprises the naphthoquinone core fused with an oxazole ring, further extended by the 4-methoxyphenyl (B3050149) substituent at the 2-position. Generally, such structures are expected to exhibit absorption bands in the UV-visible region, attributable to π→π* and n→π* electronic transitions. The presence of the electron-donating methoxy group on the phenyl ring could potentially influence the intramolecular charge transfer (ICT) characteristics of the molecule, which would be reflected in its spectroscopic behavior.
Fluorescence in such compounds is also anticipated, arising from the de-excitation of the first singlet excited state (S1) to the ground state (S0). The efficiency and wavelength of this emission would be sensitive to the rigidity of the molecular structure, the nature of the solvent, and the electronic effects of the substituents.
For context, studies on structurally related naphthoxazole derivatives have been conducted. For instance, research on N-arylnaphtho[2,3-d]oxazol-2-amines has detailed their absorption and fluorescence properties. mdpi.com Similarly, the photophysical characteristics of naphtho[2,3-d]thiazole-4,9-diones, which are sulfur analogues, have been investigated, revealing fluorescence in both solution and the solid state. mdpi.com However, direct extrapolation of this data to this compound is not feasible due to the differences in their molecular structures.
Without specific experimental data, a detailed analysis and the creation of data tables for this compound cannot be provided at this time. Further experimental investigation is required to fully characterize the electronic absorption and emission properties of this compound.
Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenyl Naphtho 2,3 D Oxazole 4,9 Dione
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and preferred three-dimensional shape (conformation) of complex organic molecules such as 2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione. irjweb.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules by applying the principles of classical mechanics. To perform these simulations on a novel compound like this compound, a molecular force field must be developed. uq.edu.au A force field is a set of parameters that defines the potential energy of the system, governing how the atoms within the molecule vibrate, bend, and rotate, and how the molecule as a whole interacts with its environment (e.g., solvent molecules or a protein binding pocket).
These simulations can explore the molecule's conformational landscape, identifying different stable or metastable shapes it can adopt and the energy barriers between them. This is particularly important for understanding its flexibility, which can influence its ability to bind to a biological target. MD simulations are also instrumental in studying intermolecular interactions, revealing how the compound might interact with water, ions, or the amino acid residues of a protein through forces like hydrogen bonds and van der Waals interactions.
Prediction of Reactivity Descriptors and Frontier Molecular Orbitals
The chemical reactivity of this compound can be predicted using data derived from quantum chemical calculations. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. irjweb.com A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.comnih.gov From these orbital energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's chemical behavior. nih.gov
Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Indicates the capacity to donate an electron. |
| LUMO Energy | ELUMO | - | Indicates the capacity to accept an electron. |
| Energy Gap | ΔE | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; hard molecules have a large energy gap. nih.gov |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. nih.gov |
| Electrophilicity Index | ω | μ² / (2η) | Measures the energy lowering when the system accepts electrons; indicates global electrophilic nature. nih.gov |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. irjweb.com |
In Silico Assessment of Bioavailability and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools can predict these properties early in the drug discovery process, saving time and resources. These predictions are often based on the molecule's structural and physicochemical properties. nih.govresearchgate.net
One of the most common assessments is "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a molecule violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. Other rules, such as Veber's rule, consider the number of rotatable bonds and the polar surface area (PSA) as indicators of good oral bioavailability. nih.gov Various software platforms can calculate these descriptors for this compound to provide a preliminary assessment of its potential as an orally administered drug. researchgate.net
Table 2: In Silico ADME and Physicochemical Parameters
| Parameter | Abbreviation | Significance |
| Molecular Weight | MW | Influences absorption and diffusion. Lipinski's rule suggests MW ≤ 500 Da. nih.gov |
| Log P (Octanol/Water Partition Coefficient) | milogP / logP | Measures lipophilicity, which affects solubility and membrane permeability. Lipinski's rule suggests logP ≤ 5. researchgate.net |
| Hydrogen Bond Donors | HBD | The number of N-H and O-H bonds. Influences solubility and binding. Lipinski's rule suggests ≤ 5. researchgate.net |
| Hydrogen Bond Acceptors | HBA | The number of N and O atoms. Influences solubility and binding. Lipinski's rule suggests ≤ 10. researchgate.net |
| Total Polar Surface Area | TPSA | Sum of surfaces of polar atoms. Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net |
| Number of Rotatable Bonds | nRotb | A measure of molecular flexibility. Veber's rule suggests ≤ 10 for good oral bioavailability. nih.gov |
| Percentage of Absorption | %Abs | An estimated value for human intestinal absorption. nih.gov |
Virtual Screening and Ligand-Protein Docking Studies for Target Identification
Virtual screening and molecular docking are computational techniques used to predict how a ligand, such as this compound, might bind to a specific protein target. u-strasbg.fr These methods are essential for identifying potential biological targets and understanding the molecular basis of the compound's activity.
In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net Docking algorithms then systematically sample a large number of possible orientations and conformations of the ligand within the protein's binding site. u-strasbg.fr Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results can identify the most likely binding mode and predict the strength of the interaction. This process can be used in a virtual screening campaign, where large libraries of compounds are docked against a single target to identify potential "hits" for further experimental testing. nih.gov For this compound, docking studies could be performed against known cancer-related targets like kinases or topoisomerases to explore its potential as an anticancer agent. nih.gov
Exploration of Biological Activities: Molecular Mechanisms and Structure Activity Relationships
In Vitro Modulatory Effects on Cellular Processes
The core structure of 2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione, combining a naphthoquinone unit with an oxazole (B20620) ring, is a recurring motif in compounds designed to interact with cellular machinery. The quinone moiety is known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS), while the fused heterocyclic system can engage in various biological interactions, including intercalation with DNA and inhibition of key enzymes. nih.gov
Antiproliferative Activity and Cell Cycle Perturbations
Research into the antiproliferative effects of this class of compounds has primarily focused on various 2-aryl substituted naphtho[2,3-d]oxazole-4,9-dione derivatives. These molecules have shown significant cytotoxic activities against human prostate cancer cell lines, including both androgen-dependent (LNCaP) and androgen-independent (PC3) types. nih.govresearchgate.net
A study involving a series of five 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives revealed that these compounds generally exhibit stronger cytotoxicity against the androgen-dependent LNCaP cells. nih.gov The substitution pattern on the 2-aryl ring plays a crucial role in determining the cytotoxic potency. For instance, the meta-substituted analog, 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione, was identified as the most potent compound in the series, displaying remarkable cytotoxicity on both cell lines. nih.govresearchgate.net
The structure-activity relationship suggests that the position and nature of the substituent on the phenyl ring are critical for anticancer activity. While specific data on the 4-methoxy substituted compound remains to be detailed in comparative studies, the potent activity of its analogs underscores the promise of this chemical scaffold.
| Compound | Substitution on 2-Aryl Ring | Cell Line | IC₅₀ (μM) after 5 days | Reference |
|---|---|---|---|---|
| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | meta-Chloro | LNCaP | 0.03 | nih.govresearchgate.net |
| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | meta-Chloro | PC3 | 0.08 | nih.govresearchgate.net |
Induction of Apoptosis and Cell Death Pathways
Quinonoid compounds are well-documented inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.gov The mechanisms are often multifaceted, involving the generation of ROS, DNA damage, and interference with critical enzymatic pathways like Topoisomerase II. nih.govresearchgate.net
While direct mechanistic studies on this compound are limited, the activities of related naphthoquinone structures provide a likely model for its action. For example, compounds containing the quinone moiety are known to induce apoptosis through various pathways, including DNA intercalation and the generation of ROS via redox cycling. nih.gov In contrast, some related but structurally distinct compounds, such as naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates, have been shown to be anti-apoptotic. nih.gov These derivatives protect cells from apoptosis by reducing caspase activation and cytochrome c release, and by up-regulating the pro-survival protein Bcl-X(L). nih.gov This highlights how subtle changes to the heterocyclic ring and its substituents can dramatically alter the biological outcome from pro-apoptotic to anti-apoptotic.
Antimicrobial Efficacy and Proposed Mechanisms of Action
The broad biological activity of naphthoquinones extends to antimicrobial effects. nih.gov The fusion of a heterocyclic ring, such as an oxazole, to the naphthoquinone core can modulate this activity, potentially enhancing potency and spectrum.
Antibacterial Activity Against Specific Strains
Structurally similar compounds, specifically naphtho[2,3-d]thiazole-4,9-diones (where a sulfur atom replaces the oxygen of the oxazole ring), have been investigated for their antibacterial properties. mdpi.comnih.gov These thiazole (B1198619) analogs have demonstrated notable activity against various Staphylococcus species, which are significant human pathogens. mdpi.com
One study synthesized a series of these compounds and tested them against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis. mdpi.comnih.gov The results indicated that derivatives featuring a thiomorpholine (B91149) or a 4-methylpiperazine group at the 2-position of the thiazole ring exhibited potent antimicrobial activity. mdpi.comnih.gov Another related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was also reported to have antimicrobial activity against staphylococcal strains, with one of its mechanisms being the inhibition of DNA gyrase. nih.gov
| Compound Class | Bacterial Strains | Observed Activity | Reference |
|---|---|---|---|
| Naphtho[2,3-d]thiazole-4,9-diones | S. aureus, MRSA, S. epidermidis | Potent activity with specific substitutions (thiomorpholine, 4-methylpiperazine). | mdpi.comnih.gov |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. epidermidis, S. aureus, MRSA | Inhibits DNA gyrase. | nih.gov |
Antifungal Activity
The naphthoquinone scaffold is a common feature in molecules with fungicidal properties. nih.gov Research on related heterocyclic naphthoquinones has confirmed this potential. For instance, naphtho[2,3-d]isoxazole-4,9-diones have been synthesized and evaluated for their antifungal activity against various Candida species, suggesting that this structural class has the potential to be developed into novel antifungal agents. nih.gov
Furthermore, studies on other heterocyclic systems fused to naphthalene (B1677914), such as naphtho nih.govmdpi.comnih.govtriazolo-thiadiazins, have shown promising antifungal effects against pathogenic fungi, including Candida albicans, C. tropicalis, C. krusei, and C. glabrata. umsha.ac.ir Derivatives of 1,3,4-oxadiazole (B1194373) have also been reported to exhibit significant antifungal activity against plant pathogenic fungi responsible for maize diseases, such as Exserohilum turcicum. frontiersin.org These findings collectively suggest that the this compound core structure is a promising basis for the development of new antifungal compounds.
Antiviral Potency and Inhibition of Viral Replication
While direct antiviral testing of this compound is not extensively reported, related molecular structures have shown antiviral activity. The broader class of naphthoquinones and various oxazole-containing compounds have been investigated for their ability to inhibit viral replication.
For example, naphtho[2,3-b]furan-4,9-diones, which are structurally analogous, have been reported to exhibit antiviral activity against the Japanese encephalitis virus. mdpi.com Additionally, other heterocyclic compounds, such as benzotriazole-dicarboxamide derivatives, have demonstrated inhibitory effects against picornaviruses like Coxsackievirus B5 and Poliovirus-1. unica.it The diverse antiviral activities of these related scaffolds suggest that the naphtho[2,3-d]oxazole-4,9-dione framework may also possess the potential to inhibit viral replication, warranting further investigation in this area.
Enzymatic Target Identification and Inhibition Kinetics
The molecular mechanism of action for this compound and its derivatives is believed to be rooted in their interaction with essential cellular enzymes. As part of the broader class of quinonoid compounds, their anticancer effects are likely exerted through various pathways, including the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. nih.gov
While direct enzymatic assays and detailed kinetic studies for this compound are not extensively documented in the available literature, the structural similarity to other known anticancer agents provides strong indications of potential enzymatic targets. One of the primary hypothesized targets for this class of compounds is Topoisomerase II. nih.gov This enzyme plays a critical role in managing DNA topology during replication and transcription, and its inhibition can lead to DNA damage and ultimately, cell death.
Furthermore, molecular docking simulations of structurally related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have suggested a potential binding interaction with the human DNA TopoIIβ binding pocket. mdpi.com This lends further credence to the hypothesis that Topoisomerase II is a likely enzymatic target for the oxazole-based counterparts. However, it is important to note that without direct experimental evidence from enzymatic inhibition assays, this remains a well-supported hypothesis.
The cytotoxic effects of these compounds are not solely attributed to enzyme inhibition. Research indicates that the naphthoquinone core can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). nih.gov This increase in oxidative stress can disrupt cellular processes and contribute to the induction of apoptosis. In vitro studies have shown that this compound can activate caspases and disrupt the mitochondrial membrane potential, both of which are key events in the apoptotic cascade.
Future research, including enzymatic assays to determine inhibitory concentrations (IC50) and inhibition constants (Ki), is necessary to definitively identify the enzymatic targets of this compound and to fully understand the kinetics of this inhibition. Such studies will be pivotal in elucidating the precise molecular mechanisms driving the anticancer activity of this promising compound.
Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives
Investigations into the structure-activity relationships (SAR) of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have provided valuable insights into the structural features that govern their cytotoxic potency. By systematically modifying the aryl substituent at the 2-position of the oxazole ring, researchers have been able to modulate the anticancer activity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov
A key study synthesized a series of five derivatives and evaluated their in vitro anticancer activity. nih.gov The results, summarized in the table below, highlight the significant impact of the nature and position of the substituent on the phenyl ring on the observed cytotoxicity.
| Compound Name | R-group on 2-phenyl ring | IC50 on LNCaP (μM) | IC50 on PC3 (μM) |
|---|---|---|---|
| 2-Phenylnaphtho[2,3-d]oxazole-4,9-dione | -H | 0.10 | 0.20 |
| 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | 4-Cl | 0.40 | 0.10 |
| 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione | 3-Cl | 0.03 | 0.08 |
| This compound | 4-OCH3 | 0.12 | 0.15 |
| 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione | 4-F | 0.06 | 0.12 |
The data reveals several key SAR trends:
Influence of Halogen Substitution: The introduction of a halogen atom on the phenyl ring generally influences the cytotoxic activity. Notably, the position of the halogen is critical. The meta-substituted chloro derivative, 2-(3-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione, exhibited the most potent activity against both LNCaP and PC3 cell lines, with IC50 values of 0.03 μM and 0.08 μM, respectively. nih.gov In contrast, the para-chloro analog showed significantly lower potency against LNCaP cells. nih.gov The para-fluoro derivative demonstrated good activity against LNCaP cells, suggesting that both the nature and position of the halogen play a role. nih.gov
Effect of Methoxy (B1213986) Group: The presence of a methoxy group at the para position, as seen in the parent compound this compound, resulted in moderate activity against both cell lines.
Unsubstituted Phenyl Ring: The unsubstituted 2-phenyl derivative served as a baseline and showed moderate cytotoxicity.
In general, the synthesized compounds displayed slightly stronger cytotoxicity against the androgen-dependent LNCaP cells compared to the androgen-independent PC3 cells. nih.gov These SAR studies underscore the importance of the substitution pattern on the 2-aryl ring for optimizing the anticancer efficacy of this class of compounds. The potent activity of the meta-chloro derivative identifies it as a lead compound for further development and mechanistic studies.
Conclusion and Future Perspectives in Research on 2 4 Methoxyphenyl Naphtho 2,3 D Oxazole 4,9 Dione
Summary of Key Academic Contributions
The primary academic focus on 2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione and its derivatives has been centered on their synthesis and evaluation as potential anticancer agents. The quinone moiety is a crucial component of numerous natural and synthetic compounds known for their biological activities, including several clinically used anticancer drugs like doxorubicin (B1662922) and mitomycin C. nih.gov The fusion of a five-membered oxazole (B20620) ring to the naphthoquinone framework has been investigated as a strategy to potentially enhance cytotoxicity and overcome challenges such as multidrug resistance. nih.gov
A key contribution in this area was the synthesis of a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives through a one-pot reaction involving the refluxing of 2-amino-3-bromo-1,4-naphthoquinone with various benzoyl chloride analogues. nih.gov These synthesized compounds were subsequently evaluated for their in vitro anticancer effects on both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov The studies revealed that these compounds generally exhibited potent cytotoxicity, with some derivatives showing slightly stronger effects on the androgen-dependent LNCaP cells. nih.gov
Structure-activity relationship (SAR) studies have provided initial insights, indicating that the nature and position of substituents on the 2-aryl ring significantly influence the compound's potency. nih.gov For instance, a comparative study of chloro- and fluoro-substituted analogues highlighted how different substitutions at the ortho-, meta-, and para- positions of the phenyl ring affect the cytotoxic efficacy. nih.gov The meta-substituted derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, emerged as a particularly potent compound in these studies, displaying IC₅₀ values in the nanomolar range against both prostate cancer cell lines. nih.govresearchgate.net
| Compound | Substituent on 2-Aryl Ring | IC₅₀ LNCaP (μM) | IC₅₀ PC3 (μM) |
|---|---|---|---|
| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | None | Data not specified | Data not specified |
| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | para-Chloro | Data not specified | Data not specified |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | meta-Chloro | 0.03 | 0.08 |
| 2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | ortho-Chloro | Data not specified | Data not specified |
| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | para-Fluoro | Data not specified | Data not specified |
Unexplored Research Avenues and Challenges
While the anticancer potential of this class of compounds is evident, many research avenues remain unexplored. A significant challenge is the limited aqueous solubility of many naphthoquinone derivatives, which can hinder their clinical development.
Key unexplored areas include:
Exploration of Other Biological Activities: The naphthoquinone scaffold is associated with a wide range of biological effects. Structurally similar naphtho[2,3-d]thiazole (B1198619) -4,9-diones have shown promising antimicrobial activity against various strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA). mdpi.com Investigating the antibacterial and antifungal properties of this compound and its analogues could reveal new therapeutic applications. Furthermore, other naphtho-oxazoles have been identified as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, suggesting a potential role in neurodegenerative disorders. mdpi.com
Investigation of Photophysical Properties: Compounds with extended π-conjugated systems, such as the naphtho[2,3-d]oxazole-4,9-dione skeleton, often exhibit interesting photophysical properties like fluorescence. mdpi.com Research into the fluorescence characteristics of these molecules is scarce. mdpi.com Such properties could be exploited for applications in bio-imaging, diagnostics, or as fluorescent probes for specific cellular components.
Elucidation of Mechanisms of Action: While initial studies have pointed towards the induction of programmed cell death, the precise molecular mechanisms and cellular targets remain to be fully elucidated. Investigations could focus on their ability to generate reactive oxygen species (ROS), interact with DNA topoisomerases, or modulate specific signaling pathways, such as the Ras-MAPK pathway. researchgate.net
Strategic Directions for Rational Design and Derivative Development
Future research should focus on the rational design of new derivatives with improved pharmacological profiles. Strategic directions include:
Improving Physicochemical Properties: A primary goal should be to enhance aqueous solubility and bioavailability. This can be achieved by introducing water-solubilizing groups or side chains onto the core structure. For example, research on isomeric naphtho[2,1-d]oxazole-4,5-diones has shown that adding moieties like a benzylpiperazine group can significantly improve solubility under acidic conditions without compromising antitumor activity. researchgate.net
Target-Oriented Design: Derivatives can be specifically designed to target enzymes overexpressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Designing analogues that are efficient substrates for NQO1 could lead to tumor-selective activation and cytotoxicity, a strategy successfully employed for other ortho-naphthoquinones. researchgate.net
Expansion of Chemical Diversity: The development of novel and efficient synthetic methodologies is crucial for creating a wider range of derivatives for comprehensive SAR studies. nih.govrsc.org Exploring different substituents on both the naphthoquinone and the 2-aryl ring will be essential to optimize potency, selectivity, and drug-like properties. Computational modeling and docking simulations can guide the synthesis of compounds with a higher probability of interacting with specific biological targets. mdpi.com
Broader Impact on Heterocyclic Chemistry and Biomedical Science
The study of this compound and its analogues contributes significantly to the broader fields of heterocyclic chemistry and biomedical science. Oxazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural basis of numerous drugs and biologically active molecules. tandfonline.com Research in this area expands the chemical toolbox for synthesizing complex heterocyclic systems and provides deeper insights into their structure-property relationships.
The development of potent naphthoquinone-fused oxazoles as anticancer agents highlights the ongoing importance of heterocycles in drug discovery. These compounds serve as valuable lead structures for the development of new therapies, not only for cancer but potentially for infectious and neurodegenerative diseases. The knowledge gained from studying their synthesis, biological activity, and mechanism of action enriches the fundamental understanding of how small molecules interact with biological systems, paving the way for the creation of next-generation therapeutic agents with improved efficacy and safety.
Q & A
Q. What are the primary challenges in synthesizing 2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione, and how can they be methodologically addressed?
The synthesis faces inefficiencies due to hazardous reagents (e.g., methylazide) and by-product formation, complicating purification . To address this, researchers recommend optimizing reaction conditions (e.g., temperature, solvent polarity) and employing alternative heterocyclic ring-forming strategies, such as sulfur–nitrogen fusion reactions, which reduce side products . Multi-step purification protocols, including column chromatography coupled with recrystallization, are critical for isolating the target compound.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. HRMS confirms molecular mass and purity, while ¹H/¹³C NMR identifies substituent positioning on the naphthoquinone backbone . Researchers should prioritize analyzing carbonyl (C=O) and aromatic proton signals, as these regions confirm structural integrity and substitution patterns. Infrared (IR) spectroscopy further validates functional groups like methoxy (–OCH₃) and oxazole rings .
Q. What safety precautions are recommended when handling this compound based on its toxicity profile?
Acute toxicity studies in rodents indicate an intravenous LD₅₀ of 180 mg/kg, suggesting strict handling protocols are necessary . Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, and adhere to waste disposal guidelines for halogenated/organic by-products. Toxicity screening via in vitro assays (e.g., MTT) is advised before biological studies .
Advanced Research Questions
Q. How can computational reaction design methods improve the synthesis efficiency of this compound?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, identifying energy barriers that cause by-products . For example, ICReDD’s reaction path search methods optimize conditions (e.g., solvent, catalyst) by integrating computational predictions with experimental validation, reducing trial-and-error approaches. This hybrid methodology accelerates reaction discovery by 30–50% in pilot studies .
Q. What methodologies are effective in analyzing reaction mechanisms for heterocyclic ring formation in this compound’s synthesis?
Mechanistic studies require isotopic labeling (e.g., ¹⁵N tracers) to track nitrogen incorporation during oxazole ring formation . Kinetic profiling via UV-Vis spectroscopy monitors intermediate stability, while in situ IR detects transient species. For sulfur-containing analogs (e.g., thiazole derivatives), X-ray crystallography confirms ring contraction/expansion steps critical to structure elucidation .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer efficacy) across different studies?
Discrepancies often arise from synthetic impurities or assay variability. Methodological solutions include:
- Standardized synthesis protocols : Reproduce results using identical reagents/purification steps .
- Dose-response validation : Test multiple concentrations across cell lines (e.g., HeLa, MCF-7) with controls .
- Meta-analysis : Compare bioactivity datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What advanced purification techniques are recommended to isolate this compound from complex reaction mixtures?
Membrane-based separation technologies (e.g., nanofiltration) selectively remove low-molecular-weight by-products . For polar impurities, countercurrent chromatography (CCC) offers high resolution without stationary-phase adsorption. Preparative HPLC with C18 columns is ideal for final polishing, using acetonitrile/water gradients to achieve >98% purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
